4,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one
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Overview
Description
4,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one is a synthetic organic compound that features a triazole ring, a functional group known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one typically involves the reaction of a suitable precursor with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the triazole, followed by nucleophilic substitution on a halogenated precursor .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) as bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its potential as an anticancer, antibacterial, and antifungal agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one involves its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes by binding to their active sites, thereby disrupting essential biological processes. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
- 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones
Comparison: Compared to these similar compounds, 4,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one exhibits unique properties due to its longer carbon chain and specific substitution pattern. These structural differences can influence its biological activity and specificity, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
89517-56-6 |
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Molecular Formula |
C14H25N3O |
Molecular Weight |
251.37 g/mol |
IUPAC Name |
4,4-dimethyl-6-(1,2,4-triazol-1-yl)decan-5-one |
InChI |
InChI=1S/C14H25N3O/c1-5-7-8-12(17-11-15-10-16-17)13(18)14(3,4)9-6-2/h10-12H,5-9H2,1-4H3 |
InChI Key |
BMMXSPDADQVKIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)C(C)(C)CCC)N1C=NC=N1 |
Origin of Product |
United States |
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